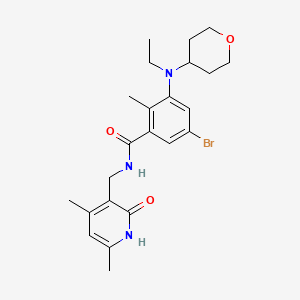

5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide

Description

Properties

IUPAC Name |

5-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BrN3O3/c1-5-27(18-6-8-30-9-7-18)21-12-17(24)11-19(16(21)4)22(28)25-13-20-14(2)10-15(3)26-23(20)29/h10-12,18H,5-9,13H2,1-4H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADJTYGNEWCCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104715 | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403257-80-6 | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403257-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C23H30BrN3O3

Molecular Weight: 476.41 g/mol

CAS Number: 1403257-80-6

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the bromine atom and the dihydropyridine moiety enhances its reactivity and binding affinity to enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that derivatives of dihydropyridine can induce apoptosis in cancer cells. For instance, compounds targeting EZH2 enzymatic activity have demonstrated effectiveness in treating certain types of tumors .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, as many heterocyclic compounds exhibit such properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Neuroprotective Effects : Some pyridine derivatives are known for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

1. Anticancer Efficacy

A study evaluated the anticancer properties of a similar compound in xenograft models, where treatment led to a significant reduction in tumor size and improved survival rates. The mechanism involved the inhibition of histone methylation, which is crucial for cancer cell proliferation .

2. Antimicrobial Activity

Another investigation focused on the antimicrobial effects of related dihydropyridine compounds against various bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a potential for development into new antibiotics.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 2-oxo-pyridine have been shown to inhibit tumor growth by inducing apoptosis in cancer cells . The presence of the bromine atom in this compound may enhance its reactivity and selectivity towards cancerous cells.

Antimicrobial Properties

Research on related compounds has demonstrated antimicrobial activity against various pathogens. The incorporation of the tetrahydropyran moiety may contribute to increased membrane permeability, allowing for better interaction with microbial cells .

Neuroprotective Effects

Compounds containing dihydropyridine structures have been studied for their neuroprotective effects. They may modulate calcium channels, potentially providing therapeutic benefits in neurodegenerative diseases .

Synthetic Applications

Building Block for Drug Development

5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide can serve as a versatile intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in drug discovery programs .

Functionalization Reactions

The bromine substituent allows for electrophilic substitution reactions, facilitating the introduction of various functional groups that can modify the compound's biological activity. This property is particularly useful in medicinal chemistry for optimizing lead compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

The following compounds (Table 1) share structural motifs with the target molecule, enabling a comparative analysis:

Table 1: Structural Comparison of Analogs

*Molecular weights are estimated based on structural formulas.

Key Observations:

- Substituent Diversity: The target compound’s bromine and ethyl-tetrahydro-2H-pyran-4-yl amine substituents distinguish it from analogs like the cyano-quinazoline derivative , which prioritizes planar aromaticity.

- Steric and Electronic Effects : The tetrahydro-2H-pyran ring introduces steric hindrance and conformational flexibility, contrasting with the rigid cyclopentane in N-cyclopentyl-1-phenylcyclopentane-1-carboxamide .

- Bioactivity Clues: Sulfonamides (e.g., 3-chloro-5-fluorobenzenesulfonamide) are known protease inhibitors, suggesting the target’s tertiary amine might similarly target enzymes .

NMR and Spectroscopic Comparisons

While direct NMR data for the target compound are unavailable, methodologies from analogous studies provide insights:

- In a study comparing rapamycin analogs (), chemical shift differences in NMR regions A (positions 39–44) and B (positions 29–36) were critical for identifying substituent locations .

- Hypothetical Application : For the target compound, NMR analysis would likely reveal distinct shifts in regions corresponding to the bromine (electron-withdrawing) and tetrahydropyran (steric shielding) groups, differentiating it from analogs like the boronic acid derivative.

Q & A

Q. How can low synthetic yields of intermediates be addressed?

- Methodological Answer :

- Catalyst screening : Test Pd-mediated cross-coupling for bromo-substituted intermediates.

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for unstable intermediates .

- Purification : Use preparative HPLC or silica gel chromatography with gradient elution for high-purity isolates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.